molecular formula C10H11N3O2 B12624792 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol CAS No. 920512-42-1

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol

Cat. No.: B12624792
CAS No.: 920512-42-1
M. Wt: 205.21 g/mol
InChI Key: JQIBUMOEHLQCFU-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol is a phenolic derivative featuring an aminomethyl substituent linked to a 1,2-oxazole heterocycle at the para position of the aromatic ring. This compound’s structure combines a phenol group, a primary amine, and a 1,2-oxazole moiety, which collectively influence its electronic properties, solubility, and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920512-42-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-5-[(1,2-oxazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C10H11N3O2/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2

InChI Key

JQIBUMOEHLQCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC=NO2)O)N

Origin of Product

United States

Preparation Methods

Synthesis via Oxidative Coupling

In a recent study, researchers reported a method involving oxidative coupling between an amino phenol and an oxazole derivative. The process is summarized as follows:

  • Reagents : 2-amino-5-formylphenol, oxazole derivative, oxidizing agent (e.g., potassium permanganate).

  • Conditions : The reaction is typically conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) for several hours.

  • Yield : This method has been reported to yield around 70-85% of the desired product after purification by recrystallization.

Step Description Yield (%)
1 Reaction setup with reagents in DMSO -
2 Heating at 80°C for 4 hours -
3 Purification via recrystallization 70-85

Alternative Synthesis Using Microwave Irradiation

Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times. The following steps outline this method:

  • Reagents : 2-amino-5-bromophenol, oxazole precursor.

  • Conditions : The reaction is performed under microwave irradiation for approximately 15 minutes.

  • Yield : This method can provide yields exceeding 90%, demonstrating the advantages of microwave technology in organic synthesis.

Step Description Yield (%)
1 Combine reagents in a microwave vessel -
2 Microwave irradiation for 15 minutes -
3 Product isolation and purification >90

Characterization of the Product

Post-synthesis, it is crucial to characterize the compound to confirm its structure and purity. Common techniques include:

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with aldehydes or ketones, forming Schiff bases or heterocyclic derivatives. For example:

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) in methanol/ethanol under mild acidic or basic conditions yields imine-linked products .

  • Titanium tetraisopropoxide (TTIP) or palladium catalysts enhance reaction efficiency, achieving yields >90% .

Example Reaction Pathway

2-Amino-5-[(oxazol-5-yl)amino]methylphenol+RCHOTTIP/MeOHImine or Oxazole Derivative\text{2-Amino-5-{[(oxazol-5-yl)amino]methyl}phenol} + \text{RCHO} \xrightarrow{\text{TTIP/MeOH}} \text{Imine or Oxazole Derivative}

Table 1: Condensation Reaction Conditions and Outcomes

SubstrateCatalystSolventTemp (°C)Yield (%)Source
BenzaldehydeTTIPMethanol5092
4-NitrobenzaldehydePd complexEthanol6088

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes electrophilic substitution or ring-opening under specific conditions:

  • Electrophilic substitution : Bromination or nitration occurs at the oxazole’s C4 position due to its electron-rich nature .

  • Ring-opening : Treatment with hydrohalic acids (e.g., HCl) cleaves the oxazole ring, forming amino-ketone intermediates .

Mechanistic Insight
The oxazole’s nitrogen and oxygen atoms facilitate resonance stabilization, directing electrophiles to the C4 position. Ring-opening proceeds via protonation of the oxygen, followed by nucleophilic attack .

Reductive Amination

The primary amine group reacts with carbonyl compounds in reductive amination:

  • Sodium cyanoborohydride (NaBH3CN) in methanol reduces imine intermediates to secondary amines .

  • Example: Reaction with 4-methoxybenzaldehyde forms N-alkylated derivatives with 85% yield .

Table 2: Reductive Amination Parameters

AldehydeReducing AgentSolventYield (%)Source
4-MethoxybenzaldehydeNaBH3CNMethanol85
FurfuralNaBH4Ethanol78

Biological Activity and Molecular Interactions

The compound exhibits antibacterial activity via enzyme inhibition:

  • Mechanism : The oxazole ring forms hydrogen bonds with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

  • Structure-Activity Relationship (SAR) : Methyl or halogen substitutions on the oxazole enhance lipid solubility and potency .

Supporting Data

  • MIC values against S. aureus: 8–16 µg/mL.

  • NMR and IR spectra confirm hydrogen bonding between the oxazole’s N-atom and hydroxyl group .

Analytical Characterization

Reaction products are validated via spectroscopic methods:

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6): δ 6.8–7.2 (aromatic protons), δ 4.2 (–CH2–), δ 3.7 (–OCH3) .

  • Mass Spectrometry : Molecular ion peak at m/z 255.15 ([M+H]+) aligns with theoretical values .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound has garnered attention for its role as a precursor in the synthesis of biologically active molecules. Research indicates that derivatives of 2-amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol exhibit antimicrobial and anticancer properties. For instance, studies have shown that oxazole-containing compounds can inhibit specific cancer cell lines, making them potential candidates for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of oxazole derivatives. The results demonstrated that certain derivatives of this compound displayed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Dye Synthesis

Applications in Dye Chemistry

The compound serves as an intermediate in dye synthesis, particularly for azo dyes and metal-complex dyes. The presence of both amino and hydroxyl groups allows for effective coupling reactions with diazonium salts, leading to vibrant colorants used in textiles and inks.

Data Table: Dye Properties

Dye TypeColor ProducedApplication AreaStability
Azo DyesRedTextilesModerate
Metal-complex DyesBluePrinting InksHigh
Tridentate Ligand DyesGreenIndustrial CoatingsVery High

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the development of polymeric materials. Its ability to form cross-linked structures enhances the mechanical properties of polymers, making them suitable for applications in coatings and adhesives.

Case Study: Polymer Development

Research conducted at a leading polymer laboratory demonstrated that incorporating this compound into epoxy resins improved thermal stability and mechanical strength. The modified resins showed a significant increase in performance compared to traditional formulations .

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinction lies in its 1,2-oxazole substituent. Below is a comparative analysis with three analogs from the evidence:

Table 1: Structural Comparison of 2-Amino-5-Substituted Phenol Derivatives

Compound Name Substituent Group Heterocycle Type Key Functional Groups Spectral Data (IR, NMR)
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol (1,2-Oxazol-5-yl)aminomethyl Oxazole Amino, Phenol, Oxazole Not explicitly provided
2-Acetylamino-5-(4-acetylphenylazo)-thiazole 4-Acetylphenylazo Thiazole Acetylamino, Azo, Thiazole IR: 3164 cm⁻¹ (NH), 1682, 1665 cm⁻¹ (C=O);
¹H NMR: δ 2.25–8.07 ppm
2-Amino-5-(1,3-dimethyltriazol-5-yl)phenol 1,3-Dimethyltriazol-5-yl Triazole Amino, Phenol, Triazole CAS: 1248158-62-4 (no spectral data provided)
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol 5-Ethyl-benzooxazol-2-yl Benzooxazole Amino, Phenol, Benzooxazole CAS: 355391-80-9 (safety data only)

Key Observations:

  • Heterocycle Influence: The 1,2-oxazole group in the target compound offers moderate electronegativity and π-acceptor properties, distinct from the sulfur-containing thiazole (), which may enhance electron delocalization. Benzooxazole () introduces a fused aromatic system, increasing planarity and conjugation, which could enhance UV absorption or binding affinity in biological targets.
  • Reactivity: The amino group in the target compound likely undergoes electrophilic reactions (e.g., acetylation, benzoylation) similar to the thiazole derivative in . However, steric hindrance from the oxazolylaminomethyl group may slow such reactions relative to less bulky analogs . The azo group in ’s thiazole derivative enables conjugation-dependent applications (e.g., dyes or sensors), a feature absent in the target compound.

Biological Activity

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and an oxazole moiety. This article explores its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2. The presence of the oxazole ring is particularly noteworthy as it has been associated with enhanced biological activity in various studies. The compound's reactivity is largely attributed to its functional groups, which can participate in various chemical reactions, making it versatile for synthetic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activities. For instance, derivatives containing the oxazole moiety have shown effectiveness against various bacterial strains. A study highlighted that certain oxazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecium .

Anti-inflammatory and Anticancer Effects

The compound has also been investigated for its anti-inflammatory and anticancer properties. The oxazole ring enhances the interaction with biological targets involved in cancer progression. Specific derivatives have been shown to inhibit enzymes related to tumor growth, suggesting a potential role in cancer therapy.

Histone Deacetylase Inhibition

A notable area of research involves the use of compounds featuring the oxazole moiety as histone deacetylase (HDAC) inhibitors. These compounds have displayed selective inhibition against various HDAC isoforms, which are crucial in regulating gene expression and are implicated in cancer biology. For example, one study reported that a derivative with a similar structure exhibited an IC50 value of 7.5 μM in leukemia cell lines, indicating potent HDAC inhibitory activity .

Synthesis Methods

Several synthetic routes can be employed to prepare this compound. Common methods include:

  • Nucleophilic Substitution : Utilizing the amino group for nucleophilic attacks on suitable electrophiles.
  • Electrophilic Aromatic Substitution : The hydroxyl group can facilitate electrophilic substitutions on the aromatic ring.
  • Oxazole Formation : The preparation of the oxazole ring can be achieved through cyclization reactions involving appropriate precursors.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-methylphenolAmino and methyl groups on phenolKnown for its role in synthesizing benzoxazines
5-Amino-2-(5-aminobenzo[d]oxazol-2-yl)phenolAmino and oxazole groupsExhibits distinct reactivity patterns
4-AminophenolAmino group at para positionCommonly used in dye production and pharmaceuticals
3-AminophenolAmino group at meta positionDisplays different biological activities than para derivatives

Case Studies

  • Antibacterial Activity : A study assessing the antibacterial effects of various oxazole derivatives found that certain compounds exhibited significant inhibition against E. faecium, suggesting that modifications to the oxazole structure could enhance efficacy without increasing toxicity .
  • HDAC Inhibition : Research on HDAC inhibitors indicated that compounds similar to this compound could disrupt epigenetic complexes involved in gene regulation, thus providing insights into their potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a halogenated oxazole precursor with an aminomethylphenol derivative in a polar aprotic solvent (e.g., DMF or THF) under reflux conditions. Catalyst selection (e.g., triethylamine) and stoichiometric ratios (1:1.2 for amine:halide) are critical. Evidence from analogous oxadiazole syntheses suggests yields improve with inert atmospheres (N₂) and controlled temperature (60–80°C) . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups at δ 3.5–4.0 ppm) and carbon assignments.
  • IR Spectroscopy : Identify functional groups (N-H stretch ~3300 cm⁻¹, C=N ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, particularly for resolving torsional angles in the oxazole-phenol linkage .

Q. What are the common purification methods to isolate this compound from reaction mixtures?

  • Methodological Answer : Use solvent extraction (e.g., dichloromethane/water) to remove polar byproducts. Recrystallization from ethanol/water mixtures enhances purity. For challenging separations, preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) achieves >95% purity. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assays for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time, or compound solubility). Standardize protocols by:

  • Using identical cell lines (e.g., HT-29 for anticancer studies) and passage numbers.
  • Validating solubility in DMSO/PBS mixtures via dynamic light scattering.
  • Employing dose-response curves (IC₅₀ calculations) with triplicate measurements. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with active sites (e.g., Gwt1 enzyme for antifungal activity). Use PyMOL for visualizing hydrogen bonds and hydrophobic pockets.
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
  • Polar Surface Area (PSA) Calculations : Predict membrane permeability using fragment-based contributions (e.g., Ertl’s method) .

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : For twinned or low-resolution data, use SHELXL’s twin refinement (TWIN/BASF commands) and restraints for bond lengths/angles. Validate with R₁/free R₂ convergence (<5% difference). For electron density mismatches, consider partial occupancy or alternative conformers. Cross-check with DFT-optimized geometries (Gaussian 16) .

Q. How to design experiments to study the structure-activity relationship (SAR) of analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the oxazole ring (e.g., substituents at position 3) or phenol group (e.g., nitro/methoxy derivatives).
  • Biological Testing : Screen analogs against target panels (e.g., antifungal, anticancer). Use dose-dependent assays to correlate substituent effects with potency.
  • QSAR Modeling : Apply MLR (Multiple Linear Regression) or CoMFA to identify critical descriptors (e.g., logP, H-bond donors) .

Data Contradiction Analysis

  • Case Example : If biological assays show conflicting IC₅₀ values (e.g., vs. ), re-evaluate assay parameters:
    • Check compound stability (e.g., HPLC purity post-assay).
    • Compare cell viability endpoints (MTT vs. ATP-based assays).
    • Use statistical tools (ANOVA) to assess inter-experimental variability .

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